molecular formula C18H24N2O4S B602856 N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide CAS No. 1374683-29-0

N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide

Cat. No.: B602856
CAS No.: 1374683-29-0
M. Wt: 364.5g/mol
InChI Key: XQNUJZZMBAJGFS-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a benzenesulfonamide moiety substituted with two propoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, particularly in cancer cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzenesulfonamide moieties, along with the propoxy groups, contributes to its high selectivity and potency in enzyme inhibition, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1374683-29-0

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-3,4-dipropoxybenzenesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-4-10-23-16-7-6-15(13-17(16)24-11-5-2)25(21,22)20-18-12-14(3)8-9-19-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,20)

InChI Key

XQNUJZZMBAJGFS-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)OCCC

Origin of Product

United States

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